molecular formula C14H23N3O2S B2733226 1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1396746-47-6

1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2733226
CAS No.: 1396746-47-6
M. Wt: 297.42
InChI Key: JORGZUBEXKEOLE-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is a potent and selective chemical probe targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This small molecule inhibitor is designed to disrupt the Myddosome complex and subsequent signaling through the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways, which are critically involved in innate immune responses and inflammation. Its primary research value lies in the investigation of oncology and autoimmune disorders , where aberrant NF-κB signaling driven by IRAK4 is a key pathological mechanism. The compound's distinct molecular structure, featuring a cyclopropanesulfonyl group and a 3,5-dimethylpyrazole moiety, contributes to its high kinase selectivity and favorable pharmacokinetic properties, making it a valuable in vivo tool compound for preclinical studies. Researchers utilize this IRAK4 inhibitor to explore novel therapeutic strategies in diseases like myeloid malignancies and rheumatoid arthritis , providing critical insights into the role of innate immunity in disease progression and treatment.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-11-9-12(2)17(15-11)10-13-5-7-16(8-6-13)20(18,19)14-3-4-14/h9,13-14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORGZUBEXKEOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropanesulfonyl chloride under basic conditions.

    Attachment of the 3,5-Dimethyl-1H-pyrazol-1-yl)methyl Group: This step involves the alkylation of the piperidine ring with 3,5-dimethyl-1H-pyrazole-1-methanol under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl and pyrazole groups on biological activity.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one

  • Key Differences :
    • Functional Group : Replaces the cyclopropanesulfonyl group with a cyclopropanecarbonyl group.
    • Substituents : Features a 4-methoxy-3-pyridinylphenyl group on the pyrazole, absent in the target compound.
    • Biological Implications : The carbonyl group may reduce metabolic stability compared to the sulfonyl group due to increased susceptibility to hydrolysis. The aryl-pyridinyl substituent likely enhances π-π stacking interactions in receptor binding, which the target compound lacks .

1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid

  • Key Differences: Substitution Pattern: Contains a carboxylic acid group at the 3-position of the piperidine ring, absent in the target compound. Pyrazole Substituents: Features ethyl and methyl groups at the 1- and 5-positions of the pyrazole, compared to the 3,5-dimethyl substitution in the target.

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid

  • Key Differences: Core Structure: Lacks the piperidine backbone, instead featuring a propanoic acid chain. Halogen Substitution: Incorporates a chlorine atom at the 4-position of the pyrazole, which may enhance electronegativity and alter binding affinity compared to the unsubstituted 4-position in the target compound .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Sulfonyl/Carbonyl Group Pyrazole Substituents Additional Functional Groups
1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine Piperidine Cyclopropanesulfonyl 3,5-dimethyl None
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)... Piperidine-pyrazole Cyclopropanecarbonyl 4-methoxy-3-pyridinylphenyl None
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid Piperidine Pyrazole sulfonyl 1-ethyl, 5-methyl Carboxylic acid
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid Propanoic acid None 4-chloro, 3,5-dimethyl Carboxylic acid

Table 2: Hypothesized Properties Based on Substituents

Compound Lipophilicity (LogP)* Metabolic Stability Binding Affinity Predictions
This compound Moderate (~2.5) High Moderate (limited H-bonding)
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)... Low (~1.8) Moderate High (aryl-pyridinyl group)
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid Low (~1.2) Low (acid hydrolysis) Moderate (ionic interactions)
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid Moderate (~2.0) Moderate Variable (chlorine effects)

*LogP values estimated using fragment-based methods.

Biological Activity

1-(Cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonyl group attached to a piperidine ring, which is further substituted with a 3,5-dimethyl-1H-pyrazole moiety. The unique combination of these structural elements is believed to contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding through hydrogen bonding or hydrophobic interactions, while the piperidine ring could enhance the compound's overall stability and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, particularly as inhibitors of cyclooxygenase (COX) enzymes. For instance, sulfonamide-containing pyrazole derivatives have been shown to selectively inhibit COX-2, which is implicated in inflammatory processes .

Table 1: Biological Activities of Related Compounds

Compound NameActivityTargetReference
SC-236COX-2 InhibitionCOX-2
CelecoxibCOX-2 InhibitionCOX-2
1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepanePotential Drug ScaffoldVarious Enzymes

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyrazole and piperidine rings can significantly influence biological activity. For example, substituents on the pyrazole ring can enhance selectivity for COX enzymes or alter pharmacokinetic properties .

Case Studies

Case Study 1: COX Inhibition
A study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The results indicated that specific substitutions on the pyrazole ring led to increased potency against COX-2 while minimizing effects on COX-1, highlighting the importance of structural optimization in drug design .

Case Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic profiles of sulfonamide-containing pyrazoles. It was found that certain structural modifications resulted in improved plasma half-lives and bioavailability, which are crucial for therapeutic efficacy .

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